molecular formula C10H19NO4S B8004511 tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate

Cat. No.: B8004511
M. Wt: 249.33 g/mol
InChI Key: VWIMJKGQSVGSGH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate: is a heterocyclic organic compound featuring an azetidine ring substituted with an ethylsulfonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, especially in the development of inhibitors for specific enzymes or receptors.

Industry

In the chemical industry, it serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • tert-Butyl 3-(phenylsulfonyl)azetidine-1-carboxylate
  • tert-Butyl 3-(isopropylsulfonyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is unique due to the specific size and electronic properties of the ethylsulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may offer distinct advantages in terms of solubility, stability, and binding characteristics.

Properties

IUPAC Name

tert-butyl 3-ethylsulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16(13,14)8-6-11(7-8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIMJKGQSVGSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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